molecular formula C9H11F3N2 B13054459 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole

Cat. No.: B13054459
M. Wt: 204.19 g/mol
InChI Key: XONUBZWQQJHBTE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form the pyrazole ring . Another method includes the silver-catalyzed reaction using N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate as precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as silver or copper, and photoredox reactions are common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is unique due to its hexahydrocyclohepta ring structure, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the trifluoromethyl group further enhances its stability and activity .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-6-4-2-1-3-5-7(6)13-14-8/h1-5H2,(H,13,14)

InChI Key

XONUBZWQQJHBTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(F)(F)F

Origin of Product

United States

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